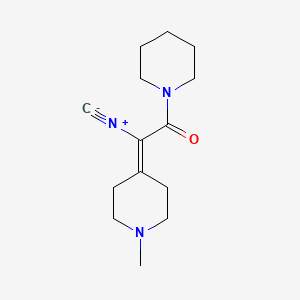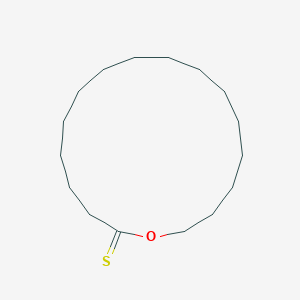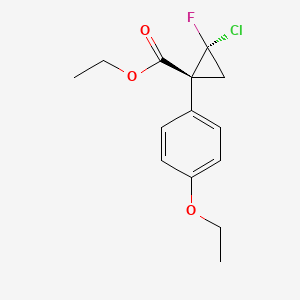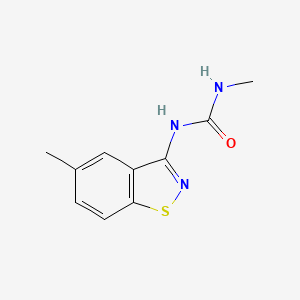![molecular formula C12H22O4 B14333667 4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one CAS No. 111601-55-9](/img/structure/B14333667.png)
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic organic compounds containing a five-membered ring with two oxygen atoms. This particular compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one typically involves the reaction of 2-ethylhexanol with formaldehyde and ethylene carbonate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the dioxolane ring. The process involves the following steps:
Formation of the Intermediate: 2-Ethylhexanol reacts with formaldehyde to form an intermediate hemiacetal.
Cyclization: The intermediate then undergoes cyclization with ethylene carbonate to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylhexyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in alcohols.
Scientific Research Applications
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-2-one: A simpler dioxolane compound with similar reactivity.
Ethylene Carbonate: A related compound used in similar applications.
Propylene Carbonate: Another cyclic carbonate with comparable properties.
Uniqueness
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one stands out due to its specific ethylhexyl group, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific solubility, reactivity, and stability characteristics.
Properties
CAS No. |
111601-55-9 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
4-(2-ethylhexoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C12H22O4/c1-3-5-6-10(4-2)7-14-8-11-9-15-12(13)16-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
ZAOWKPOZVBIQJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCC1COC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)
